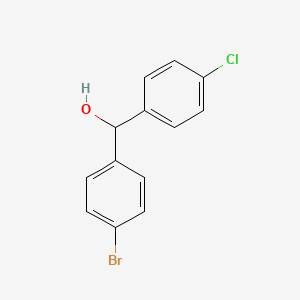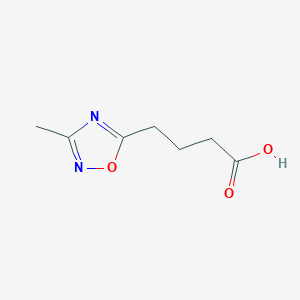![molecular formula C23H18N2O B2387849 2-[(E)-2-(4-methylphenyl)ethenyl]-3-phenylquinazolin-4-one CAS No. 142888-55-9](/img/structure/B2387849.png)
2-[(E)-2-(4-methylphenyl)ethenyl]-3-phenylquinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(E)-2-(4-methylphenyl)ethenyl]-3-phenylquinazolin-4-one is a synthetic compound belonging to the quinazolinone family. This compound has garnered significant attention in the scientific community due to its potential biological activities and therapeutic applications. Its molecular formula is C23H18N2O, and it has a molecular weight of 338.41 g/mol.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-(4-methylphenyl)ethenyl]-3-phenylquinazolin-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methylbenzaldehyde with 2-aminobenzophenone in the presence of a base such as sodium hydroxide. The reaction proceeds through a series of steps, including the formation of an imine intermediate, followed by cyclization to yield the desired quinazolinone derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-[(E)-2-(4-methylphenyl)ethenyl]-3-phenylquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazolinone ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with various functional groups.
科学的研究の応用
2-[(E)-2-(4-methylphenyl)ethenyl]-3-phenylquinazolin-4-one has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 2-[(E)-2-(4-methylphenyl)ethenyl]-3-phenylquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation.
類似化合物との比較
Similar Compounds
- 2-[(E)-2-(4-methoxyphenyl)ethenyl]-3-phenylquinazolin-4-one
- 2-[(E)-2-(4-chlorophenyl)ethenyl]-3-phenylquinazolin-4-one
Uniqueness
2-[(E)-2-(4-methylphenyl)ethenyl]-3-phenylquinazolin-4-one is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. The presence of the 4-methylphenyl group enhances its lipophilicity and may influence its interaction with biological targets, making it a valuable compound for further research and development.
特性
IUPAC Name |
2-[(E)-2-(4-methylphenyl)ethenyl]-3-phenylquinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O/c1-17-11-13-18(14-12-17)15-16-22-24-21-10-6-5-9-20(21)23(26)25(22)19-7-3-2-4-8-19/h2-16H,1H3/b16-15+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTBPYQYHGIVDQG-FOCLMDBBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1'-(2-(2-Methoxyphenoxy)acetyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2387768.png)
![5-bromo-2-chloro-N-[2-(dimethylamino)-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2387771.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2387774.png)



![Methyl 1,5-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B2387779.png)
![7-Oxo-2,3,6,7-tetrahydro[1,4]dioxino[2,3-g]quinoline-8-carbaldehyde](/img/structure/B2387781.png)
![N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2387782.png)

![5-((2,5-dimethoxyphenyl)sulfonyl)-8-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2387784.png)

